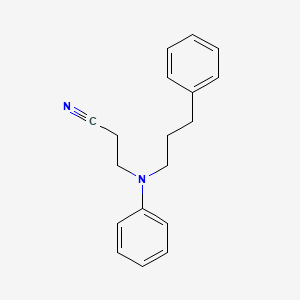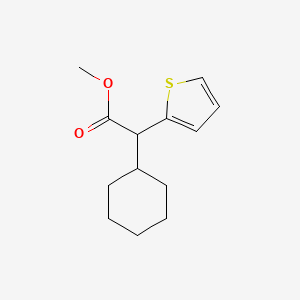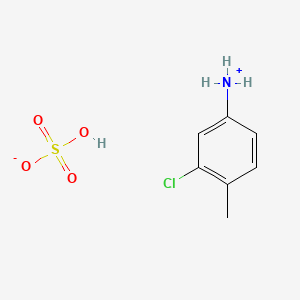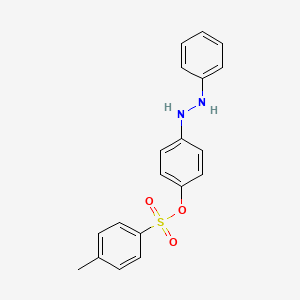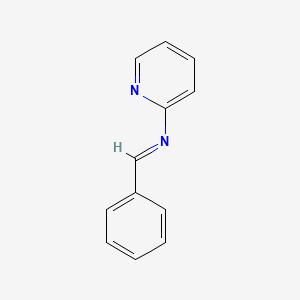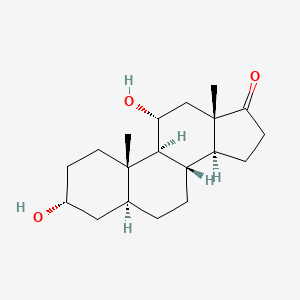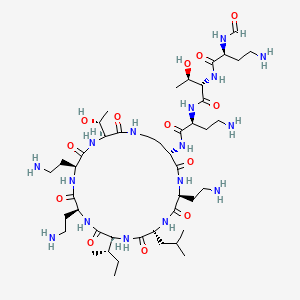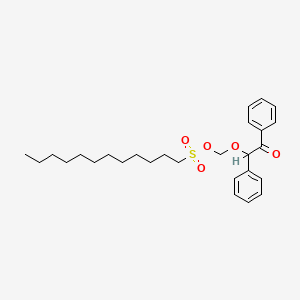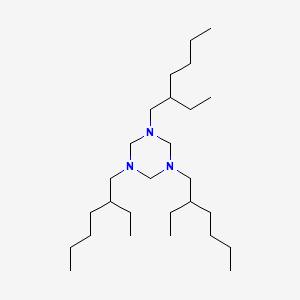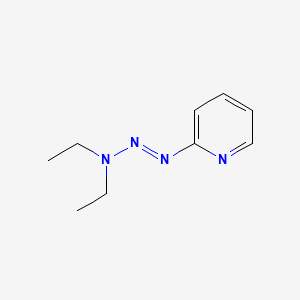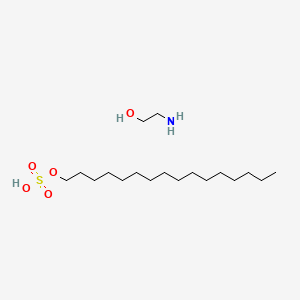
(2-Hydroxyethyl)ammonium hexadecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium hexadecyl sulphate is a chemical compound with the molecular formula C18H41NO5S and a molecular weight of 383.58684 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium hexadecyl sulphate typically involves the reaction of hexadecyl sulphate with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific reaction conditions. The process includes the careful control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)ammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell culture and molecular biology experiments.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium hexadecyl sulphate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. This can lead to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)ammonium dodecyl sulphate
- (2-Hydroxyethyl)ammonium octadecyl sulphate
- (2-Hydroxyethyl)ammonium tetradecyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)ammonium hexadecyl sulphate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Its specific molecular structure allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
4696-48-4 |
|---|---|
Molekularformel |
C18H41NO5S |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
2-aminoethanol;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;3-1-2-4/h2-16H2,1H3,(H,17,18,19);4H,1-3H2 |
InChI-Schlüssel |
IEGAQNKVGMLBBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


